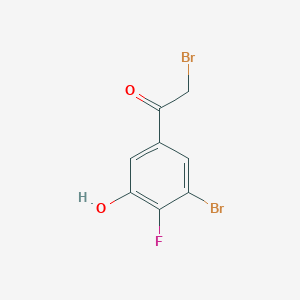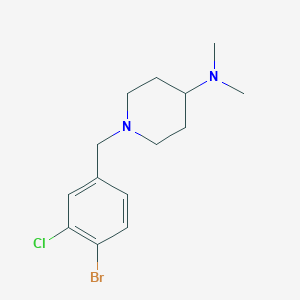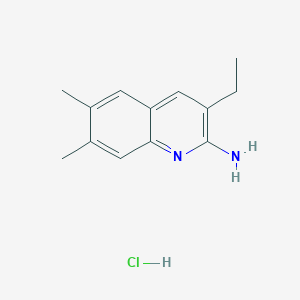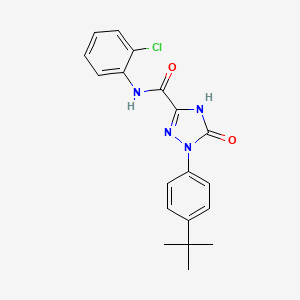
1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a chlorophenyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to attach the tert-butyl group to the phenyl ring.
Attachment of the Chlorophenyl Amide Group: This can be done through amide bond formation reactions, such as the reaction of an acid chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (phenyl)amide
- 1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (4-chlorophenyl)amide
Uniqueness
1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for certain applications compared to its similar compounds.
Properties
Molecular Formula |
C19H19ClN4O2 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O2/c1-19(2,3)12-8-10-13(11-9-12)24-18(26)22-16(23-24)17(25)21-15-7-5-4-6-14(15)20/h4-11H,1-3H3,(H,21,25)(H,22,23,26) |
InChI Key |
MTMJDKQWKYPCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)NC(=N2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)
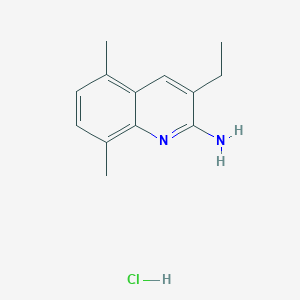
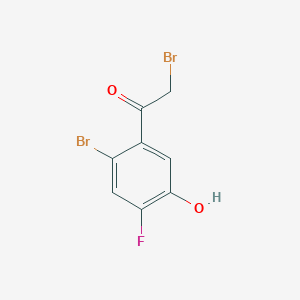
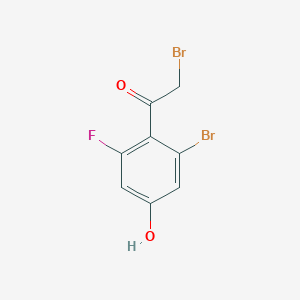



![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
